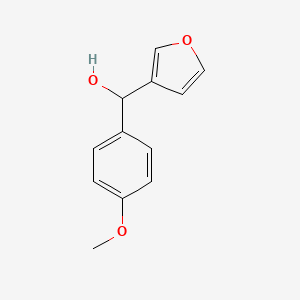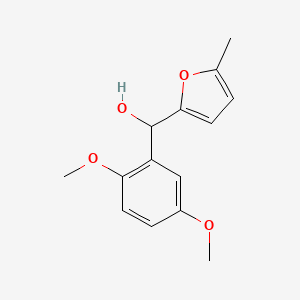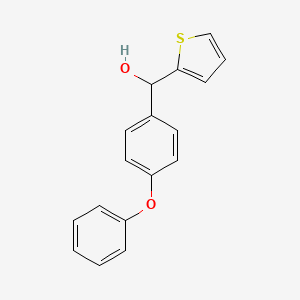
1-(4-Biphenyl)-1-propanol
概要
説明
1-(4-Biphenyl)-1-propanol is an organic compound characterized by a biphenyl group attached to a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Biphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-biphenyl)-1-propanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 1-(4-biphenyl)-1-propanone. This method utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 1-(4-Biphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-(4-biphenyl)-1-propanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield 1-(4-biphenyl)-1-propanamine.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products:
Oxidation: 1-(4-Biphenyl)-1-propanone.
Reduction: 1-(4-Biphenyl)-1-propanamine.
Substitution: 1-(4-Biphenyl)-1-propyl chloride or bromide.
科学的研究の応用
1-(4-Biphenyl)-1-propanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Biphenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety provides a rigid framework that can interact with hydrophobic pockets in proteins, while the propanol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Biphenyl: A simpler structure lacking the propanol group, used in organic synthesis and as a precursor to other compounds.
1-(4-Biphenyl)-1-propanone: An oxidized form of 1-(4-Biphenyl)-1-propanol, used in similar applications but with different reactivity.
1-(4-Biphenyl)-1-propanamine:
Uniqueness: this compound is unique due to its combination of a biphenyl group and a propanol moiety, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different fields .
特性
IUPAC Name |
1-(4-phenylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCZCJCBXHXCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














